An In-depth Technical Guide to 3-(Hydroxymethyl)piperidin-4-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Hydroxymethyl)piperidin-4-ol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(hydroxymethyl)piperidin-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, outline methods for its characterization, and discuss its reactivity and potential as a scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, non-aromatic nature allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Furthermore, its basic nitrogen atom can be crucial for aqueous solubility and forming key salt-bridge interactions. 3-(Hydroxymethyl)piperidin-4-ol represents a particularly valuable, yet underexplored, variation of this scaffold. It presents three distinct points for functionalization—a secondary amine, a primary alcohol, and a secondary alcohol—offering rich chemical diversity from a simple starting material. The presence of two stereocenters at the C3 and C4 positions introduces cis/trans isomerism, providing an additional layer of spatial control for molecular design.
Section 1: Core Chemical and Physical Properties
3-(Hydroxymethyl)piperidin-4-ol (Molecular Formula: C₆H₁₃NO₂) is a di-hydroxylated piperidine derivative.[2] The key to understanding its utility lies in its stereochemistry and the distinct properties of its isomers.
Structural Isomerism
The molecule possesses two stereocenters, giving rise to two diastereomeric forms: cis-3-(hydroxymethyl)piperidin-4-ol and trans-3-(hydroxymethyl)piperidin-4-ol. The relative orientation of the hydroxymethyl and hydroxyl groups dictates the overall shape and polarity of the molecule, which in turn influences its biological activity and physical properties.
Caption: Proposed synthetic workflow for 3-(hydroxymethyl)piperidin-4-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc-4-hydroxy-piperidine-3-carboxylate This intermediate can be synthesized via several literature methods, often starting from pyridine-3-carboxylic acid or related derivatives. A common strategy involves the reduction of the pyridine ring, followed by N-protection and subsequent α-hydroxylation of the carboxylate group.
Step 2: Reduction to N-Boc-3-(hydroxymethyl)piperidin-4-ol
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Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-4-hydroxy-piperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~2.0-2.5 eq) in THF to the reaction mixture. Causality Note: LiAlH₄ is a powerful reducing agent necessary to reduce the ester to a primary alcohol. The N-Boc group is stable to these conditions. The reaction is highly exothermic and produces H₂ gas, necessitating slow addition at low temperatures.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
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Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
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Workup: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected diol.
Step 3: N-Boc Deprotection
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Dissolution: Dissolve the crude N-Boc-3-(hydroxymethyl)piperidin-4-ol from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane. Causality Note: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. The strong acid protonates the carbamate, leading to its collapse and removal as CO₂ and tert-butanol.
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Reaction: Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
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Isolation: Remove the solvent and excess acid under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or perform solid-phase extraction.
Step 4: Purification and Isomer Separation The final product will be a mixture of cis and trans diastereomers. Separation can be achieved using silica gel column chromatography with a polar eluent system, such as DCM/Methanol/Ammonium Hydroxide, or by preparative HPLC.
Section 3: Spectroscopic and Chromatographic Characterization
As a self-validating system, synthesis of this molecule must be followed by rigorous characterization to confirm its structure and purity. The following are expected spectroscopic signatures.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the 1.5-3.5 ppm range for the piperidine ring protons. A distinct signal for the -CH₂OH group (likely a doublet of doublets or multiplet around 3.5-3.8 ppm). A signal for the CH-OH proton around 3.8-4.2 ppm. Broad, exchangeable signals for the OH and NH protons. |
| ¹³C NMR | 5-6 distinct signals expected. A signal for the -CH₂OH carbon around 60-65 ppm. A signal for the CH-OH carbon around 65-75 ppm. Signals for the other four piperidine ring carbons between 25-55 ppm. The exact chemical shifts will differ between cis and trans isomers. |
| IR Spectroscopy | A strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H and N-H stretching. C-H stretching bands around 2850-2950 cm⁻¹. C-O stretching bands in the 1000-1150 cm⁻¹ region. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 132.10. |
Section 4: Reactivity and Synthetic Utility
The synthetic value of 3-(hydroxymethyl)piperidin-4-ol lies in the differential reactivity of its three functional groups. This allows for selective modifications, making it a versatile scaffold for building more complex molecules.
Key Reaction Sites:
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Secondary Amine (most nucleophilic): Readily undergoes N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, and protection (e.g., with Boc₂O, Cbz-Cl).
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Primary Hydroxyl (less hindered): Can be selectively protected (e.g., as a silyl ether like TBDMS), acylated, or oxidized to an aldehyde.
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Secondary Hydroxyl (more hindered): Generally less reactive than the primary hydroxyl, allowing for selective chemistry. Can be acylated or oxidized to a ketone under more forcing conditions.
This differential reactivity enables a synthetic strategy where the amine is first protected, followed by selective manipulation of the primary hydroxyl group, and finally, modification of the secondary hydroxyl if desired.
Caption: Reactivity map of 3-(hydroxymethyl)piperidin-4-ol functional groups.
Section 5: Safety and Handling
While a specific toxicology profile for 3-(hydroxymethyl)piperidin-4-ol is not available, it should be handled with the care typical for amino alcohols.
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Hazards: Based on related structures like piperidin-4-ol, the compound may cause skin and eye irritation or burns. [3]It should be considered harmful if swallowed.
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Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: The compound is likely hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place. [4][3]
Conclusion
3-(Hydroxymethyl)piperidin-4-ol is a high-potential building block for medicinal chemistry and drug discovery. Its stereochemical complexity and trifunctional nature provide a rich platform for creating diverse and structurally sophisticated molecules. While its synthesis and characterization are not yet widely documented in academic literature, the proposed synthetic route and characterization data in this guide offer a solid and reliable framework for researchers to produce and validate this compound. Its strategic use can unlock new chemical space and contribute to the development of next-generation therapeutics.
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